5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(18)17-11(8)12(14,15)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQJMHDEIJUUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=S)C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190878 | |
| Record name | 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214333-23-9 | |
| Record name | 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214333-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under specific conditions.
Incorporation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents like thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the fluorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Compounds with identical functional groups but differing in substituent positions exhibit distinct physicochemical and biological properties. Key examples include:
Key Observations :
Functional Group Variants
Variations in the functional group at position 2 significantly influence reactivity and bioactivity:
Key Observations :
- Thiol vs. Hydroxyl/Amino Groups: The thiol group (-SH) in the target compound offers higher acidity (pKa ~8.5) compared to hydroxyl (-OH, pKa ~7.27) or amino (-NH₂, pKa ~5.5), affecting hydrogen-bonding capacity and metal coordination .
Substituent Modifications on the Aromatic Ring
Variations in the aryl group attached to the pyridine core modulate steric and electronic properties:
Key Observations :
- Heteroaromatic Additions : Thienyl or furyl groups (e.g., in 2-[(2-Fluorobenzyl)sulfanyl]-6-thienyl derivatives) enhance π-π interactions, improving binding to aromatic protein residues .
Biological Activity
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a pyridine derivative notable for its unique structural features, including a fluorophenyl group and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C12H7F4NS
- Molecular Weight : 273.25 g/mol
- CAS Number : 1214333-23-9
The compound is synthesized through multi-step organic reactions involving:
- Formation of the Pyridine Ring : Typically via cyclization reactions.
- Introduction of Functional Groups : The thiol group is introduced using thiolating agents, while the trifluoromethyl group can be added using trifluoromethyl iodide under specific conditions.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorophenyl and trifluoromethyl groups enhances binding affinity, allowing the compound to modulate various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown:
- Inhibition of Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent growth inhibition.
- Mechanism : It disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies targeting cell division.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Cytokine Release : It reduces the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in immune cells.
- In Vivo Studies : Animal models show a decrease in microglial activation and astrocyte proliferation, suggesting potential applications in neuroinflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Chlorophenyl)-6-(trifluoromethyl)pyridine-2-thiol | Chlorine instead of fluorine | Moderate anticancer activity |
| 5-(2-Bromophenyl)-6-(trifluoromethyl)pyridine-2-thiol | Bromine instead of fluorine | Lower activity |
| 5-(2-Methylphenyl)-6-(trifluoromethyl)pyridine-2-thiol | Methyl group instead of halogen | Variable effects |
The unique combination of fluorophenyl and trifluoromethyl groups in this compound provides distinct electronic and steric properties that enhance its biological activity compared to similar compounds.
Case Studies
- Study on L1210 Mouse Leukemia Cells : This study demonstrated that the compound significantly inhibited cell proliferation with IC50 values in the nanomolar range, highlighting its potential as an effective anticancer agent.
- Anti-inflammatory Mechanisms : Research involving LPS-induced inflammation models showed that treatment with this compound led to reduced levels of inflammatory markers, suggesting its utility in treating conditions like rheumatoid arthritis or neuroinflammation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves introducing the trifluoromethyl group and thiolation of the pyridine ring. Key steps include:
- Trifluoromethylation : Use of CF₃-containing reagents (e.g., trifluoromethyl copper complexes) under controlled temperatures (60–100°C) to minimize side reactions .
- Thiolation : Nucleophilic substitution of pyridine halides with sulfur sources (e.g., NaSH or thiourea) in polar aprotic solvents like DMF or DMSO at 80–120°C .
- Critical Conditions : Solvent choice (e.g., DMF enhances nucleophilicity) and inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring, which enhances electrophilic substitution resistance. This increases metabolic stability and influences binding to hydrophobic enzyme pockets. Computational methods (DFT calculations) and spectroscopic data (¹⁹F NMR) confirm these effects .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C/¹⁹F NMR for structural confirmation (e.g., δ ~160 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardization : Use consistent assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values against kinase targets may arise from differences in ATP concentrations .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .
- Mechanistic Validation : Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm target engagement .
Q. What experimental design considerations are critical for studying the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer :
- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to capture full efficacy and potency profiles .
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) to validate assay integrity .
- Temperature/pH Optimization : Maintain physiological conditions (37°C, pH 7.4) unless studying extremophilic targets .
Q. How can researchers evaluate the environmental impact or degradation pathways of this compound in ecological risk assessments?
- Methodological Answer :
- Fate Studies : Use HPLC-MS/MS to track degradation products in simulated environmental matrices (soil/water) under UV light or microbial exposure .
- Toxicity Profiling : Perform Daphnia magna or algal growth inhibition assays to assess acute/chronic ecotoxicity .
- Computational Modeling : Apply QSAR models to predict biodegradation half-lives and bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
